N-isobutyl-4-isopentyl-1-((4-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
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Overview
Description
N-isobutyl-4-isopentyl-1-((4-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a complex organic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused to a quinazoline core, makes it an interesting subject for scientific research.
Preparation Methods
The synthesis of N-isobutyl-4-isopentyl-1-((4-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide involves multiple steps. The general synthetic route includes the formation of the triazole ring followed by the introduction of the quinazoline moiety. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these conditions to increase yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
Scientific Research Applications
N-isobutyl-4-isopentyl-1-((4-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-isobutyl-4-isopentyl-1-((4-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar compounds to N-isobutyl-4-isopentyl-1-((4-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide include other triazoloquinazolines and related heterocyclic compounds. These compounds share structural similarities but may differ in their biological activities and applications. The unique combination of functional groups in this compound makes it distinct and potentially more effective in certain applications.
Properties
Molecular Formula |
C27H33N5O2S |
---|---|
Molecular Weight |
491.6 g/mol |
IUPAC Name |
4-(3-methylbutyl)-1-[(4-methylphenyl)methylsulfanyl]-N-(2-methylpropyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
InChI |
InChI=1S/C27H33N5O2S/c1-17(2)12-13-31-25(34)22-11-10-21(24(33)28-15-18(3)4)14-23(22)32-26(31)29-30-27(32)35-16-20-8-6-19(5)7-9-20/h6-11,14,17-18H,12-13,15-16H2,1-5H3,(H,28,33) |
InChI Key |
QXXZYUTXMPYMND-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NN=C3N2C4=C(C=CC(=C4)C(=O)NCC(C)C)C(=O)N3CCC(C)C |
Origin of Product |
United States |
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